molecular formula C8H9FN2O B13668244 2-Fluoro-4-methylbenzohydrazide

2-Fluoro-4-methylbenzohydrazide

Cat. No.: B13668244
M. Wt: 168.17 g/mol
InChI Key: LDTPFWZVHDLYKN-UHFFFAOYSA-N
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Description

2-Fluoro-4-methylbenzohydrazide (CAS: 1510607-35-8) is a fluorinated benzohydrazide derivative characterized by a benzoyl core substituted with a fluorine atom at position 2 and a methyl group at position 4. The hydrazide functional group (–CONHNH₂) enhances its reactivity, making it a versatile intermediate in organic synthesis and coordination chemistry.

Properties

Molecular Formula

C8H9FN2O

Molecular Weight

168.17 g/mol

IUPAC Name

2-fluoro-4-methylbenzohydrazide

InChI

InChI=1S/C8H9FN2O/c1-5-2-3-6(7(9)4-5)8(12)11-10/h2-4H,10H2,1H3,(H,11,12)

InChI Key

LDTPFWZVHDLYKN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NN)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-methylbenzohydrazide typically involves the reaction of 2-Fluoro-4-methylbenzoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The general reaction scheme is as follows:

    Starting Material: 2-Fluoro-4-methylbenzoic acid

    Reagent: Hydrazine hydrate

    Solvent: Ethanol or methanol

    Conditions: Reflux

The reaction proceeds through the formation of an intermediate hydrazone, which is subsequently converted to the desired hydrazide upon further reaction with hydrazine hydrate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to enhance yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis to reduce reaction time and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-methylbenzohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazide group to other functional groups such as amines.

    Substitution: The fluorine atom on the benzene ring can be substituted with other substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Amines or other reduced forms of the compound.

    Substitution: Various substituted benzohydrazides depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-4-methylbenzohydrazide has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory or anticancer properties.

    Materials Science: The compound can be used in the development of novel materials with specific properties, such as fluorescence or conductivity.

    Biological Studies: It serves as a probe or reagent in biochemical assays to study enzyme activities or protein interactions.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-methylbenzohydrazide depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target.

Comparison with Similar Compounds

Key Differences :

  • Electron-withdrawing vs. electron-donating groups: Fluorine (–F) and methyl (–CH₃) in this compound contrast with the dimethylamino (–N(CH₃)₂) group in ’s compound, altering electronic properties and solubility .
  • Functional group diversity : Hydrazone derivatives (e.g., ) enable metal coordination, unlike the simpler hydrazide in this compound .

Physicochemical Properties

Property This compound 4-Fluoro-N'-(2-hydroxy-3-methoxybenzylidene)benzohydrazide 4-(Dimethylamino)benzohydrazide
Solubility Likely polar aprotic solvents Ethanol/water (from recrystallization) High in polar solvents
Melting Point Not reported Not reported Not reported
Stability Stable under anhydrous conditions Forms stable oxidovanadium(V) complexes Sensitive to oxidation

Notes:

  • Substituents like –OCH₃ () increase hydrophilicity, whereas –CF₃ () enhances lipophilicity .

Key Findings :

  • Vanadium complexes of benzohydrazides () demonstrate glucose-lowering effects in diabetic models .
  • Fluorine atoms enhance metabolic stability and bioavailability in drug design .

Data Tables

Table 1: Structural and Functional Comparison

Compound (CAS) Substituents Functional Groups Bioactivity
This compound (1510607-35-8) –F (2), –CH₃ (4) Hydrazide Synthetic intermediate
887267-54-1 () –CF₃ (4), –F (2) Hydrazide Not reported
4-Fluoro-N'-(2-hydroxy-3-methoxybenzylidene)benzohydrazide –F (4), –OCH₃ (3) Hydrazone Antidiabetic

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